molecular formula C13H15BrN2O4S B1436599 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate CAS No. 591213-01-3

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate

Cat. No. B1436599
M. Wt: 375.24 g/mol
InChI Key: YHOQLIPZGXDHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate” is a chemical compound with the CAS Number: 591213-01-3. Its molecular weight is 375.24 and its IUPAC name is 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.24 . It is recommended to be stored in refrigerated conditions . The predicted boiling point is 528.8±56.0 °C, and the predicted density is 1.58±0.1 g/cm3 . The predicted pKa is -1.16±0.20 .

Scientific Research Applications

  • Scientific Field : Organic Synthesis

    • Application Summary : This compound is a hydrazine derivative of a dithiocarbamate and is used as a reagent in organic synthesis.
  • Scientific Field : Medicinal Chemistry

    • Application Summary : A similar compound, a (1,2-benzisothiazol-3-yl)piperazine derivative, has been studied for its potential antipsychotic activity .
    • Methods of Application : The compound was tested in relevant receptor binding assays and behavioral screens .
    • Results or Outcomes : The compound showed potent and selective profile in primary CNS tests. It was active in the Sidman avoidance paradigm and blocked amphetamine-induced stereotyped behavior in dogs for up to 7 hours .

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQLIPZGXDHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate

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